2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a thienylsulfonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-thiophenesulfonyl chloride with 4-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfone derivatives, while substitution reactions on the pyridine ring can produce various substituted pyridine compounds .
Scientific Research Applications
2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group and the trifluoromethyl group contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
2-thiophenesulfonyl chloride: A precursor used in the synthesis of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine.
3,5-bis(trifluoromethyl)benzyl modified triazine: A compound with similar trifluoromethyl substitution but different core structure.
N-(2-thienylsulfonyl)-N-[3-(trifluoromethyl)benzyl]valinamide: A compound with similar functional groups but different overall structure.
Uniqueness
This compound is unique due to the combination of its thienylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S2/c11-10(12,13)7-3-4-14-8(6-7)18(15,16)9-2-1-5-17-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULWTMPBCAOWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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